![molecular formula C17H20N4 B12514909 2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide CAS No. 5565-84-4](/img/structure/B12514909.png)
2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two ethanimidamide groups connected by a methylene bridge to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide typically involves the reaction of 4,4’-methylenedianiline with ethyl chloroformate, followed by the addition of ammonia. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the production time.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides.
Reduction: Reduction reactions can convert the ethanimidamide groups to amines.
Substitution: The phenylene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of imides.
Reduction: Formation of amines.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its cross-linking properties.
Mécanisme D'action
The mechanism of action of 2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Known for its use in the synthesis of thermosetting polymers and flame retardant resins.
N,N’-(Methylenedi-4,1-phenylene)bis(4-methyl-1-piperidinecarboxamide): Used in early discovery research for its unique chemical properties.
Uniqueness
2,2’-[Methylenedi(4,1-phenylene)]diethanimidamide stands out due to its dual ethanimidamide groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
5565-84-4 |
|---|---|
Formule moléculaire |
C17H20N4 |
Poids moléculaire |
280.37 g/mol |
Nom IUPAC |
2-[4-[[4-(2-amino-2-iminoethyl)phenyl]methyl]phenyl]ethanimidamide |
InChI |
InChI=1S/C17H20N4/c18-16(19)10-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)11-17(20)21/h1-8H,9-11H2,(H3,18,19)(H3,20,21) |
Clé InChI |
VXWNFUUELGECJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)CC(=N)N)CC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


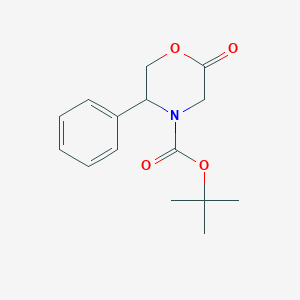

![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)
![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)

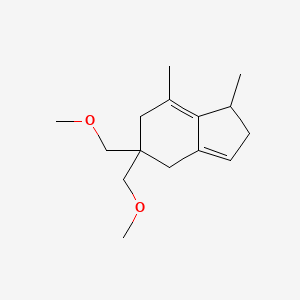
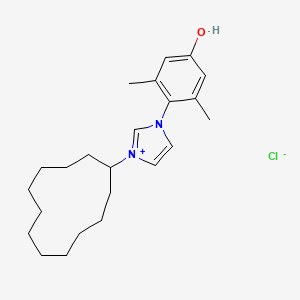

![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
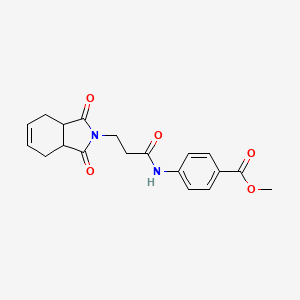

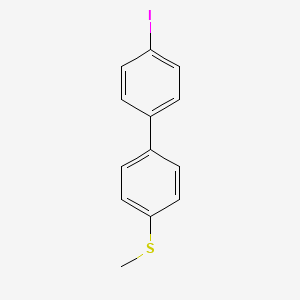
![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)
